

A Comprehensive Technical Guide to 3-Azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Azabicyclo[3.1.1]heptane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azabicyclo[3.1.1]heptane, a saturated bicyclic amine, has emerged as a significant structural motif in medicinal chemistry. Its rigid framework and three-dimensional character offer a compelling alternative to traditional planar aromatic rings, such as pyridine and piperidine, in drug design.^{[1][2]} This guide provides an in-depth overview of its core characteristics, synthesis, and applications, with a focus on its role in enhancing the physicochemical properties of drug candidates. The internationally recognized IUPAC name for this compound is **3-azabicyclo[3.1.1]heptane**.^[3]

Physicochemical Properties and Bioisosterism

The replacement of planar aromatic systems with sp^3 -rich scaffolds like **3-azabicyclo[3.1.1]heptane** is a well-established strategy to improve the three-dimensional nature of a molecule. This modification can positively impact physicochemical properties crucial for drug development, such as solubility and metabolic stability.^[1]

As a bioisostere, the **3-azabicyclo[3.1.1]heptane** core can mimic the spatial arrangement of substituents on a pyridine or piperidine ring while introducing a more rigid and defined orientation.^{[2][4]} This has been demonstrated in the case of the antihistamine drug Rupatidine, where replacing the pyridine ring with a **3-azabicyclo[3.1.1]heptane** moiety led to a significant improvement in its physicochemical profile.^{[4][5]}

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ N	[3]
Molecular Weight	97.16 g/mol	[3]
Boiling Point	148.1±8.0 °C (Predicted)	[6]
Density	0.959±0.06 g/cm ³ (Predicted)	[6]
pKa	11.57±0.20 (Predicted)	[6]

Synthesis of the 3-Azabicyclo[3.1.1]heptane Core

Several synthetic routes to the **3-azabicyclo[3.1.1]heptane** scaffold have been developed, enabling its accessibility for drug discovery programs. Two prominent methods are highlighted below.

Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

A general and scalable synthesis involves the reduction of spirocyclic oxetanyl nitriles. This method is notable for its use of readily available starting materials and the avoidance of chromatography for purification, making it suitable for multigram-scale production.[\[1\]](#)

Experimental Protocol: General Synthesis of **3-Azabicyclo[3.1.1]heptanes** via Reductive Cyclization[\[1\]](#)

Two primary sets of conditions have been developed for the reductive cyclization of spirocyclic oxetanyl nitriles to form the **3-azabicyclo[3.1.1]heptane** core.

Conditions A:

- Reactants: Spirocyclic oxetanyl nitrile (1 equivalent).
- Reagents: Lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF).
- Procedure: A solution of the spirocyclic oxetanyl nitrile in THF is added dropwise to a stirred suspension of LiAlH₄ in THF at a controlled temperature (e.g., 0 °C). The reaction is then

typically warmed to room temperature and stirred until completion.

- Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution). The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated to yield the **3-azabicyclo[3.1.1]heptane** product.

Conditions B:

- Reactants: Spirocyclic oxetanyl nitrile (1 equivalent).
- Reagents: A borane reducing agent, such as borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$), followed by an acidic work-up.
- Procedure: The spirocyclic oxetanyl nitrile is treated with the borane reducing agent in a solvent like THF. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
- Work-up: Upon completion, the reaction is quenched, and an acidic work-up is performed to facilitate the cyclization and isolation of the product.

Intramolecular Imide Formation from 1,3-Functionalized Cyclobutanes

An alternative efficient approach relies on the intramolecular formation of an imide from a suitably 1,3-difunctionalized cyclobutane derivative. This key intermediate is accessible through a diastereoselective Strecker reaction starting from a readily available 3-oxocyclobutanecarboxylate.^{[2][7]} This method also allows for multigram synthesis of various **3-azabicyclo[3.1.1]heptane** derivatives.^[2]

Experimental Protocol: Synthesis via Intramolecular Imide Formation^[2]

This multi-step synthesis culminates in the formation of the bicyclic imide, which can be further modified.

- Strecker Reaction: A diastereoselective Strecker reaction is performed on a 3-oxocyclobutanecarboxylate to introduce the necessary amino and nitrile functionalities onto the cyclobutane ring with the correct stereochemistry.

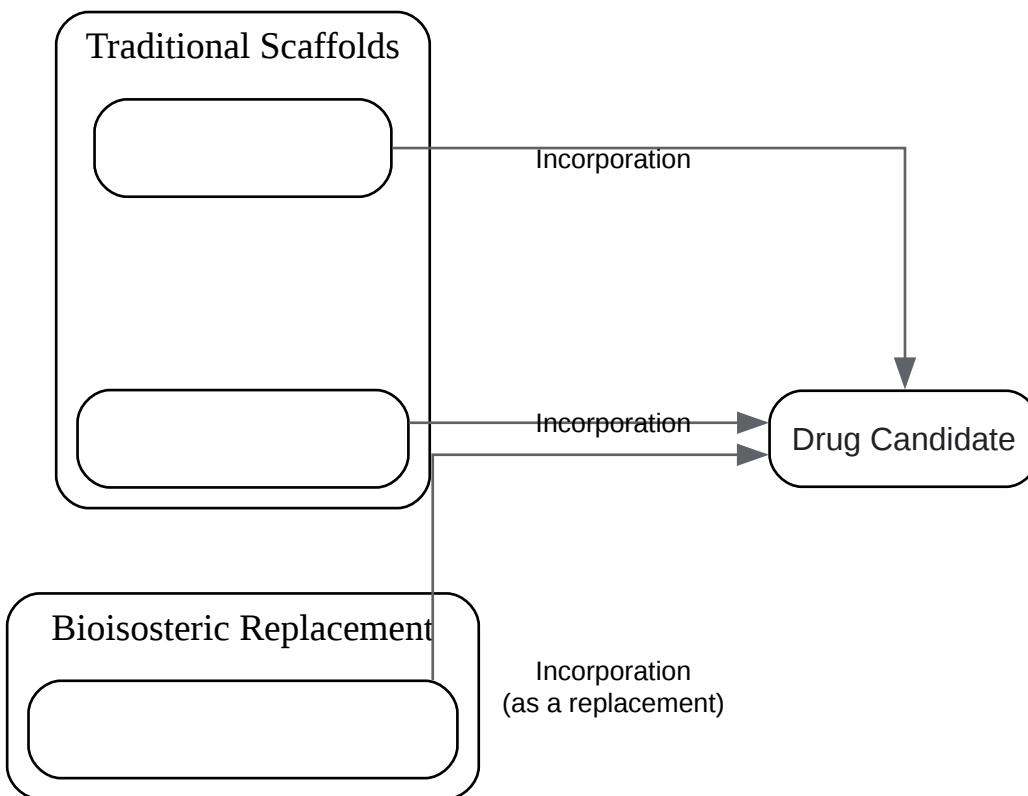
- Partial Hydrolysis: The nitrile group of the resulting aminonitrile is selectively partially hydrolyzed to an amide.
- Intramolecular Cyclization: The key cyclization step is induced by a base (e.g., potassium tert-butoxide, t-BuOK) to form the target bicyclic imide, **1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione**.
- Debenzylation (if applicable): If a benzyl protecting group is used, it is removed via catalytic hydrogenation (e.g., Pd/C, H₂) to yield the final key intermediate.

Applications in Drug Development

The **3-azabicyclo[3.1.1]heptane** scaffold is increasingly being incorporated into drug candidates to modulate their properties and explore new chemical space.

Bioisosteric Replacement of Pyridine and Piperidine

As previously mentioned, the **3-azabicyclo[3.1.1]heptane** core serves as a three-dimensional, saturated isostere for pyridine and piperidine rings, which are prevalent in many approved drugs.^{[2][4]} This substitution can lead to improved physicochemical properties such as decreased lipophilicity (logD) and enhanced aqueous solubility and metabolic stability.^[1]

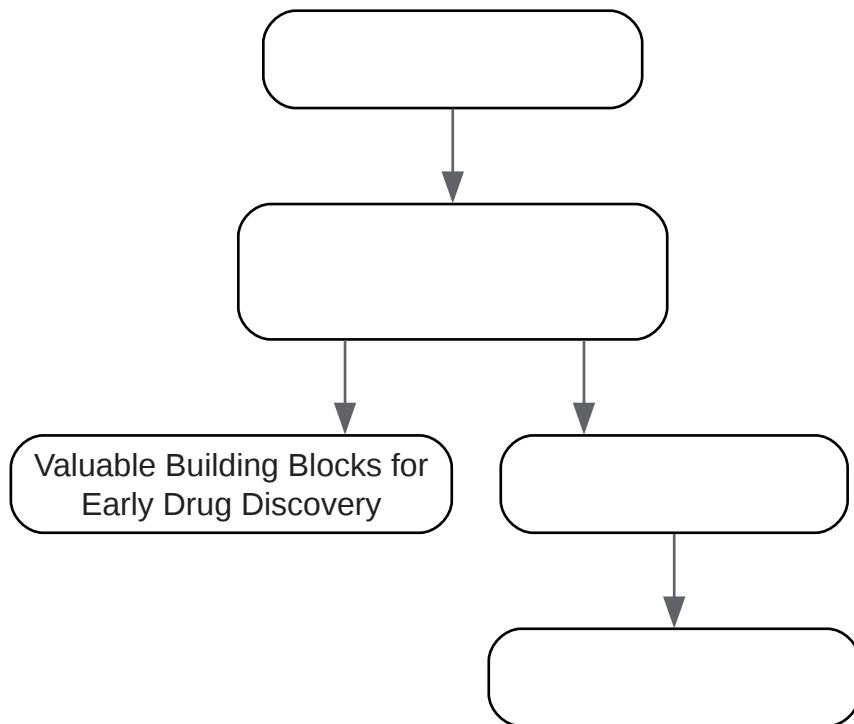


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Bioisosteric replacement strategy using **3-azabicyclo[3.1.1]heptane**.

Development of Novel Therapeutics

The utility of the **3-azabicyclo[3.1.1]heptane** core has been demonstrated in the synthesis of bridged analogs of Thalidomide, a well-known anticancer agent and a component of proteolysis-targeting chimeras (PROTACs).^[2] This highlights the potential of this scaffold in generating novel therapeutic agents with unique structural features.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Azabicyclo[3.1.1]heptane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1320257#3-azabicyclo-3-1-1-heptane-iupac-name>

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